tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1289386-41-9
VCID: VC5855411
InChI: InChI=1S/C17H28N4O2/c1-13(15-11-18-8-9-19-15)21-10-6-7-14(12-21)20(5)16(22)23-17(2,3)4/h8-9,11,13-14H,6-7,10,12H2,1-5H3
SMILES: CC(C1=NC=CN=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C
Molecular Formula: C17H28N4O2
Molecular Weight: 320.437

tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate

CAS No.: 1289386-41-9

Cat. No.: VC5855411

Molecular Formula: C17H28N4O2

Molecular Weight: 320.437

* For research use only. Not for human or veterinary use.

tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate - 1289386-41-9

Specification

CAS No. 1289386-41-9
Molecular Formula C17H28N4O2
Molecular Weight 320.437
IUPAC Name tert-butyl N-methyl-N-[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C17H28N4O2/c1-13(15-11-18-8-9-19-15)21-10-6-7-14(12-21)20(5)16(22)23-17(2,3)4/h8-9,11,13-14H,6-7,10,12H2,1-5H3
Standard InChI Key DDVGNJVIPXZJAC-UHFFFAOYSA-N
SMILES CC(C1=NC=CN=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound consists of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 1-(1-(pyrazin-2-yl)ethyl) side chain. The pyrazine moiety introduces aromaticity and potential for π-stacking interactions, while the tert-butyl group enhances stability and solubility during synthesis .

PropertyValueSource
Molecular FormulaC₁₇H₂₈N₄O₂
Molecular Weight320.437 g/mol
IUPAC Nametert-butyl N-methyl-N-[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]carbamate
SMILESCC(C1=NC=CN=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C
InChIKeyDDVGNJVIPXZJAC-UHFFFAOYSA-N

Key Functional Groups

  • Carbamate (Boc) Group: A tert-butyl carbamate acts as a protecting group for the piperidine nitrogen, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .

  • Pyrazine Ring: Contributes to planar aromatic interactions, critical for binding to hydrophobic pockets in target proteins.

  • Piperidine Core: Facilitates hydrogen bonding via the secondary amine, enhancing solubility and bioactivity .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves alkylation of a piperidine derivative followed by carbamate formation. A general pathway is as follows:

  • Piperidine Core Activation: A 3-aminopiperidine derivative is treated with tert-butyl chloroformate to form a carbamate intermediate .

  • Alkylation: The intermediate undergoes alkylation with 1-(pyrazin-2-yl)ethyl bromide or a similar electrophile under basic conditions (e.g., DIPEA) .

Example Reaction

In a reported synthesis, tert-butyl (3-methylpiperidin-3-yl)carbamate was reacted with paraformaldehyde and sodium triacetoxyborohydride to introduce a methyl group, followed by alkylation with a pyrazine-containing electrophile .

Optimization and Yield

  • Catalyst Selection: Reactions often employ HATU or EDC as coupling agents to improve efficiency .

  • Purification: Flash chromatography (e.g., dichloromethane/methanol gradients) is used to isolate the product, yielding 50–82% purity .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

This compound is pivotal in constructing kinase inhibitors and immunomodulators due to its versatility in modifying aromatic and aliphatic regions. For instance:

  • Kinase Inhibition: The pyrazine moiety mimics ATP-binding motifs, enabling interaction with kinase active sites.

  • TLR7/8 Antagonists: Derivatives of this compound have been explored in modulating Toll-like receptors (TLRs) to treat autoimmune diseases .

Biological Activity

While direct bioactivity data is limited, analogs with similar structures demonstrate:

  • High Binding Affinity: Pyrazine-containing compounds often exhibit nanomolar to micromolar IC₅₀ values in kinase assays.

  • Selectivity: Structural modifications (e.g., substituents on the pyrazine ring) enhance specificity for target proteins.

Analytical Characterization

Spectroscopic Data

MethodKey ObservationsSource
¹H NMRSignals for tert-butyl (δ 1.45 ppm, s), piperidine protons (δ 1.5–2.5 ppm), and pyrazine aromatic protons (δ 8.5–8.7 ppm)
HPLCPurity assessed using reverse-phase columns (e.g., C18) with methanol/water gradients
Mass Spectrometry[M+H]⁺ peak at m/z 321.4 (ESI)

Comparison with Related Compounds

Structural Homologs

CompoundCAS No.Key DifferencesApplications
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate1289386-45-3Pyridine instead of pyrazineKinase inhibitors, TLR antagonists
tert-Butyl methyl(piperidin-3-yl)carbamate172478-01-2Absence of ethyl-pyrazine side chainPeptide synthesis intermediates
tert-Butyl (3-methylpiperidin-3-yl)carbamate169750-96-3Quaternary carbon at piperidine C3Alkylation reagents

Functional Analogues

  • Pyridine Derivatives: Lower molecular weight (e.g., 305.422 g/mol vs. 320.437 g/mol) but similar synthetic utility.

  • Non-Carbamate Piperidines: Lack the Boc protecting group, reducing stability during multi-step syntheses .

HazardRisk LevelPrecautions
Eye IrritationModerateWear protective goggles, gloves
Skin IrritationLowAvoid prolonged contact
Respiratory EffectsLowUse in well-ventilated areas

Recent Research and Patents

Immunomodulatory Applications

A 2017 patent (WO2017106607A1) highlights derivatives of this compound as TLR7/8 antagonists, demonstrating potential in treating autoimmune diseases like lupus .

Emerging Trends

  • Fragment-Based Drug Design: The pyrazine-piperidine scaffold is being optimized for selectivity in kinase inhibition.

  • Catalytic Asymmetric Synthesis: Efforts to enantioselectively introduce the pyrazin-2-yl ethyl group are ongoing .

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